

# A systematic review and meta-analysis of Adelmidrol efficacy studies.

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## Adelmidrol: A Systematic Review and Comparative Efficacy Analysis

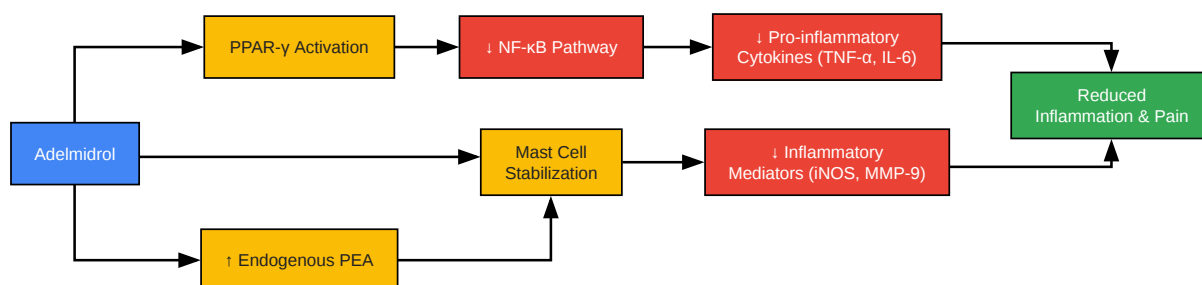
An in-depth examination of the experimental evidence for **Adelmidrol**, a promising analogue of palmitoylethanolamide (PEA), reveals a growing body of preclinical and pilot clinical data supporting its anti-inflammatory, analgesic, and antioxidant properties. This guide provides a systematic comparison of its efficacy across various pathological conditions, detailing the underlying experimental protocols and mechanisms of action for researchers, scientists, and drug development professionals.

**Adelmidrol**, the di-amide derivative of azelaic acid, belongs to the ALIAMides (Autacoid Local Injury Antagonist Amides) family.[1] Its mechanism of action is primarily attributed to the down-modulation of mast cell degranulation, a key event in the inflammatory cascade.[1][2] Furthermore, **Adelmidrol** is recognized as a PEA enhancer, increasing endogenous levels of this well-known anti-inflammatory mediator.[3][4] Its therapeutic potential is being explored in a range of inflammatory and pain-related disorders.

## Mechanism of Action: A Multi-pronged Approach

**Adelmidrol** exerts its effects through several interconnected pathways. A primary mechanism involves the modulation of mast cell activity, leading to a reduction in the release of pro-inflammatory and pro-angiogenic mediators.[1][2] Additionally, its action is linked to the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor

that plays a crucial role in regulating inflammation and cellular metabolism.[5][6] The interplay between these pathways contributes to its observed therapeutic effects.



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Caption: Proposed signaling pathway for **Adelmidrol**'s anti-inflammatory effects.

## Efficacy in Osteoarthritis

Preclinical and clinical investigations suggest a beneficial role for **Adelmidrol** in managing osteoarthritis (OA), particularly in reducing joint inflammation and pain.

### Preclinical Evidence: Monosodium Iodoacetate (MIA)-Induced Osteoarthritis in Rats

A key study investigated the effects of **Adelmidrol** in combination with hyaluronic acid (HA) in a rat model of MIA-induced OA.

Experimental Protocol:

- Model: Osteoarthritis was induced in rats via a single intra-articular injection of monosodium iodoacetate (MIA).
- Treatment: Animals received intra-articular injections of **Adelmidrol**, HA, or a combination of both.

- Assessments: Pain severity, inflammatory markers (cytokines, NGF), and histological changes in the joint were evaluated.[\[7\]](#)

Treatment Group	Pain Threshold (g)	IL-1 $\beta$ (pg/ml)	TNF- $\alpha$ (pg/ml)	NGF (pg/ml)
Sham	75.3 $\pm$ 2.1	15.2 $\pm$ 1.5	10.1 $\pm$ 1.1	8.2 $\pm$ 0.9
MIA + Vehicle	30.1 $\pm$ 1.8	85.4 $\pm$ 4.2	68.3 $\pm$ 3.5	45.7 $\pm$ 2.9
MIA + HA	45.6 $\pm$ 2.5	60.1 $\pm$ 3.1	45.2 $\pm$ 2.8	30.1 $\pm$ 2.2
MIA + Adelmidrol (low dose) + HA	58.9 $\pm$ 3.1	42.3 $\pm$ 2.7	30.7 $\pm$ 2.1	22.4 $\pm$ 1.8
MIA + Adelmidrol (high dose) + HA	69.8 $\pm$ 3.5	28.7 $\pm$ 2.2	18.9 $\pm$ 1.9	15.6 $\pm$ 1.5

Data adapted from Paterniti et al. (2016). Values are presented as mean  $\pm$  SEM.

The combination of **Adelmidrol** and HA demonstrated a significant, dose-dependent reduction in pain and pro-inflammatory markers compared to HA alone.[\[7\]](#)

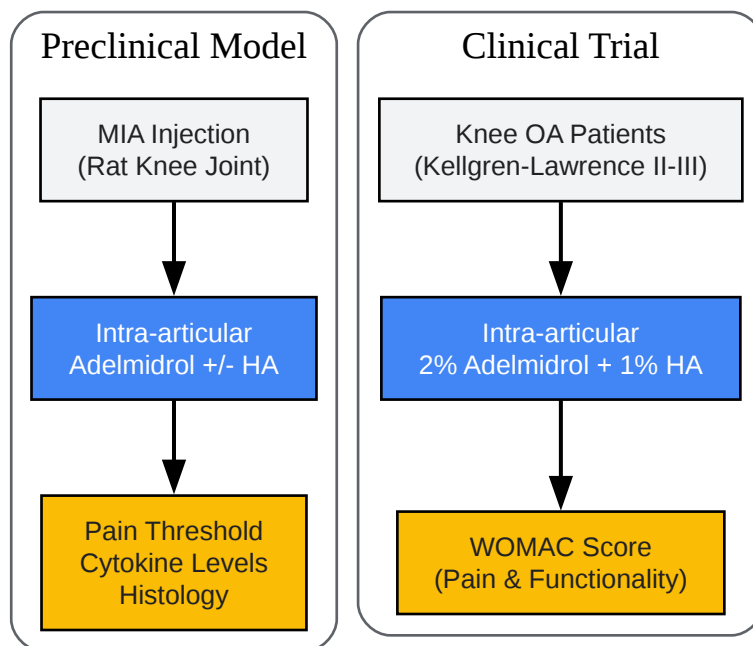
## Clinical Evidence: Knee Osteoarthritis

A multi-center clinical trial evaluated an intra-articular formulation of 2% **Adelmidrol** with 1% high-molecular-weight HA in patients with Kellgren and Lawrence grade II-III knee osteoarthritis.[\[3\]](#)

### Experimental Protocol:

- Participants: Patients ( $\geq 40$  years old) with knee OA and a WOMAC pain sub-scale score  $> 20$ .
- Intervention: Intra-articular injections of the **Adelmidrol**-HA combination.
- Primary Outcome: Improvement in pain and functionality.[\[3\]](#)

While specific quantitative data from this trial is not detailed in the reviewed abstracts, the study reported a significant improvement in analgesia and functionality.[3]



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Caption: Experimental workflows for preclinical and clinical OA studies.

## Efficacy in Dermatological Conditions

### Atopic Dermatitis (AD)

A pilot study investigated the efficacy of a topical 2% **Adelmidrol** emulsion in pediatric patients with mild atopic dermatitis.

Experimental Protocol:

- Participants: 20 pediatric patients (mean age 8 years) with mild AD.
- Intervention: Twice-daily application of 2% **Adelmidrol** emulsion for 4 weeks.
- Control: Untreated lesions on the same subjects served as controls.
- Assessment: Clinical resolution of lesions.[8]

Outcome	Adelmidrol-Treated Lesions (n=20)	Untreated Control Lesions (n=6)
Complete Resolution at 4 weeks	16 (80%)	0 (0%)
Relapse at 8-week follow-up	0	Not Applicable

Data from a pilot study by Pulvirenti et al. (2007).

The study reported a complete resolution in 80% of treated patients with no side effects, while untreated control patches showed no improvement.[\[8\]](#)

## Efficacy in Other Inflammatory Conditions

**Adelmidrol** has also been evaluated in various other models of inflammation, consistently demonstrating its anti-inflammatory and tissue-protective effects.

## Carrageenan-Induced Chronic Inflammation

In a rat model of carrageenan-granuloma, local administration of **Adelmidrol** demonstrated a dose-dependent reduction in key inflammatory markers.[\[1\]](#)

Experimental Protocol:

- Model: Chronic inflammation induced by a  $\lambda$ -carrageenin-soaked sponge implant in rats.
- Treatment: Local administration of **Adelmidrol** at different concentrations.
- Assessments: Granuloma weight, mast cell number and degranulation, and levels of pro-inflammatory markers (TNF- $\alpha$ , iNOS).[\[1\]](#)[\[2\]](#)

Adelmidrol Concentration	TNF- $\alpha$ Inhibition (%)	iNOS Inhibition (%)	Reduction in Mast Cell Number (%)
15 mg/ml	29%	21%	Not specified
30 mg/ml	61%	43%	Not specified
70 mg/ml	76%	63%	52%

Data adapted from De Filippis et al. (2009).[\[1\]](#)

## Pulmonary Fibrosis

In a bleomycin-induced mouse model of pulmonary fibrosis, **Adelmidrol** treatment showed significant protective effects.

Experimental Protocol:

- Model: Pulmonary fibrosis induced by intratracheal administration of bleomycin in mice.
- Treatment: Daily administration of **Adelmidrol** (10 mg/Kg) for 21 days.
- Assessments: Survival rate, inflammatory cell infiltration, myeloperoxidase (MPO) activity, and pro-inflammatory cytokine levels.[\[9\]](#)

Treatment with **Adelmidrol** resulted in reduced airway infiltration by inflammatory cells, decreased MPO activity, and a significant reduction in the overexpression of pro-inflammatory cytokines such as IL-6, IL-1 $\beta$ , and TNF- $\alpha$ .[\[9\]](#)

## Experimental Colitis

Intrarectal administration of a gel containing 2% **Adelmidrol** and 0.1% hyaluronic acid was shown to ameliorate dinitrobenzene sulfonic acid (DNBS)-induced colitis in mice.

Experimental Protocol:

- Model: Colitis induced by DNBS enema in mice.
- Treatment: Intrarectal administration of **Adelmidrol**/HA gel.

- Assessments: Histological damage score, macrophage infiltration (MAC387-positive cells), and intestinal permeability.[10]

Outcome	Day 3 vs. DNBS	Day 7 vs. DNBS
Reduction in Histological Damage Score	-53%	-80%
Reduction in MAC387+ Cell Count	-75%	-79%
Reduction in Intestinal Permeability	-63%	-78%

Data from Impellizzeri et al. (2023).[10]

## Comparison with Alternatives

Direct comparative efficacy data for **Adelmidrol** against standard-of-care treatments is limited in the current literature. The study on osteoarthritis directly compares the combination of **Adelmidrol** and hyaluronic acid to HA alone, demonstrating a superior effect of the combination therapy.[7] In the pilot study on atopic dermatitis, untreated lesions served as a negative control, showing the efficacy of **Adelmidrol** over no treatment.[8] For conditions like pulmonary fibrosis and colitis, the preclinical studies demonstrate significant efficacy compared to vehicle-treated control groups.[9][10]

## Conclusion

The available evidence, primarily from preclinical models and initial clinical pilot studies, consistently highlights the anti-inflammatory and analgesic potential of **Adelmidrol** across a spectrum of conditions. Its mechanism, centered on mast cell modulation and PPAR-γ activation, presents a novel therapeutic avenue. While these findings are promising, larger, well-controlled randomized clinical trials are necessary to definitively establish its efficacy and safety in comparison to current standard therapies. The data presented in this guide serves as a comprehensive resource for researchers and professionals in the field of drug development to understand the current landscape of **Adelmidrol** research and to identify areas for future investigation.

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